molecular formula C13H23NO5 B12512449 [(Tert-butoxycarbonyl)amino](4-methyloxan-4-yl)acetic acid

[(Tert-butoxycarbonyl)amino](4-methyloxan-4-yl)acetic acid

Katalognummer: B12512449
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: YDPPDXGANHHAFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Tert-butoxycarbonyl)aminoacetic acid is a chemical compound with the molecular formula C10H19NO4. It is a derivative of amino acids and is often used in organic synthesis due to its unique structure and reactivity. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Tert-butoxycarbonyl)aminoacetic acid typically involves the reaction of tert-butoxycarbonyl chloride with an appropriate amino acid derivative. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of (Tert-butoxycarbonyl)aminoacetic acid can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(Tert-butoxycarbonyl)aminoacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Boc protecting group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like trifluoroacetic acid or hydrochloric acid to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of deprotected amines .

Wissenschaftliche Forschungsanwendungen

(Tert-butoxycarbonyl)aminoacetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (Tert-butoxycarbonyl)aminoacetic acid involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(tert-Butoxycarbonyl)amino]oxyacetic acid
  • tert-Butyloxycarbonyl-protected amino acid ionic liquids

Uniqueness

(Tert-butoxycarbonyl)aminoacetic acid is unique due to its specific structure, which combines a Boc-protected amine with an oxan-4-yl group. This combination provides distinct reactivity and stability, making it suitable for various synthetic applications. Compared to other Boc-protected compounds, it offers a balance of stability and reactivity that is advantageous in complex organic synthesis .

Eigenschaften

Molekularformel

C13H23NO5

Molekulargewicht

273.33 g/mol

IUPAC-Name

2-(4-methyloxan-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9(10(15)16)13(4)5-7-18-8-6-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)

InChI-Schlüssel

YDPPDXGANHHAFH-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCOCC1)C(C(=O)O)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.